molecular formula C15H15ClFN5O2S B4562073 N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4562073
M. Wt: 383.8 g/mol
InChI Key: KLHKHGRESZKHDG-UHFFFAOYSA-N
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Description

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole core substituted with a chlorofluorobenzyl group and a sulfonamide group

Scientific Research Applications

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available precursorsThe sulfonamide group is then introduced through sulfonation reactions using reagents such as sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups at the benzyl position .

Mechanism of Action

The mechanism of action of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-3-yl]-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN5O2S/c1-2-21-10-13(8-18-21)25(23,24)20-15-5-6-22(19-15)9-11-3-4-12(17)7-14(11)16/h3-8,10H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHKHGRESZKHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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